2',7-Dihydroxy-4',5'-dimethoxyisoflavone
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H-NMR (200 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.66 | Singlet | 5'-OCH₃ (3H) |
| 3.84 | Singlet | 4'-OCH₃ (3H) |
| 6.42 | Singlet | H-6' (1H) |
| 6.68 | Singlet | H-3' (1H) |
| 7.01 | Doublet | H-5 (1H, J = 8.8 Hz) |
| 7.92 | Doublet | H-6 (1H, J = 8.8 Hz) |
| 9.72 | Singlet | 2'-OH (1H) |
¹³C-NMR (75 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 56.54 | 4'-OCH₃ |
| 60.12 | 5'-OCH₃ |
| 106.9 | C-5 |
| 115.33 | C-2' |
| 153.96 | C-7 (hydroxylated) |
| 171.91 | C-4 (carbonyl) |
These signals confirm the isoflavone skeleton and substitution pattern.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Profiles
IR (KBr, cm⁻¹) :
- 3414 : O–H stretching (hydroxyl groups).
- 1705 : C=O stretching (chromen-4-one carbonyl).
- 1616, 1562 : C=C aromatic ring vibrations.
UV-Vis (MeOH, λmax) :
| λ (nm) | Transition Type |
|---|---|
| 248 | π→π* (benzoyl system) |
| 264 | n→π* (carbonyl) |
| 301 | Charge transfer (phenolic OH → carbonyl) |
Mass Spectrometric Fragmentation Patterns
EI-MS (70 eV) :
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 314 | 100 | [M]⁺ |
| 299 | 85 | [M–CH₃]⁺ |
| 271 | 19 | [M–CH₃–CO]⁺ |
| 239 | 22 | [M–2×CH₃–CO–H₂O]⁺ |
High-resolution MS (HR-MS) confirms the molecular formula with observed m/z 314.0799 (calculated 314.0790 for C₁₇H₁₄O₆).
Eigenschaften
CAS-Nummer |
21533-90-4 |
|---|---|
Molekularformel |
C17H14O6 |
Molekulargewicht |
314.29 |
IUPAC-Name |
7-hydroxy-3-(2-hydroxy-4,5-dimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-15-6-11(13(19)7-16(15)22-2)12-8-23-14-5-9(18)3-4-10(14)17(12)20/h3-8,18-19H,1-2H3 |
SMILES |
COC1=C(C=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC |
Synonyme |
7-Hydroxy-3-(2-hydroxy-4,5-dimethoxyphenyl)-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Structural Variations
Isoflavonoid bioactivity is highly dependent on hydroxylation and methoxylation patterns. Below is a comparative analysis of structurally related compounds:
Impact of Substituent Positioning
- Antioxidant Activity : The 2',7-dihydroxy configuration in this compound enhances radical scavenging compared to 5,7-dihydroxy analogs (e.g., irisolidone) due to increased electron-donating capacity .
- Metabolic Pathways: Methoxy groups at 4' and 5' (vs. methylenedioxy in C₁₆H₁₀O₆) influence enzymatic conversion.
- Bioavailability : Brominated derivatives (e.g., 8,3',5'-tribromo-7,4'-dimethoxyisoflavone) exhibit altered lipophilicity, enhancing membrane permeability but reducing solubility .
Vorbereitungsmethoden
Claisen Rearrangement and Oxidative Cleavage
The synthesis begins with the allylation of 3,4-dimethoxyphenol (4) using allyl bromide in acetone, yielding allyl ether 5. Thermal Claisen rearrangement in N,N-diethylaniline at 250°C generates o-allyl phenol 6 with 88% efficiency. Subsequent dihydroxylation of the terminal alkene with osmium tetroxide and oxidative cleavage using lead tetraacetate furnishes arylacetaldehyde 3, a pivotal intermediate for deoxybenzoin formation.
Aryllithium Addition and Ketone Formation
Aryllithium species, generated from 2-bromo-1,3-dimethoxybenzene, undergo nucleophilic addition to aldehyde 3, producing secondary alcohol 8. Oxidation with pyridinium chlorochromate (PCC) yields ketone 2, which serves as the deoxybenzoin precursor for isoflavanone annulation.
Isoflavanone Cyclization and Deprotection
Treatment of ketone 2 with paraformaldehyde and diethylamine in methanol induces cyclization, forming isoflavanone 11 with an 88% yield. Strategic deprotection of the methoxymethyl (MOM) and benzyl ether groups is critical: initial MOM cleavage under acidic conditions (HCl/MeOH) affords phenol 13, followed by hydrogenolysis of the benzyl group using Pd(OH)₂ to yield the target compound. Adjusting the deprotection sequence proved essential, as reversing the order led to degradation and sub-5% yields.
Comparative Analysis of Synthetic Methodologies
Earlier approaches to related isoflavones, such as 7-methyl-tectorigenin, relied on potassium-ethoxide-mediated ring isomerization of flavanones. However, this method suffers from regioisomeric byproducts and limited scalability. In contrast, the Kim et al. route offers superior regiocontrol through stepwise annulation and orthogonal protecting groups (Table 1).
Table 1: Key Reaction Parameters and Yields
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Allylation | Allyl Br, K₂CO₃, acetone, reflux | 95 |
| 2 | Claisen rearrangement | N,N-Diethylaniline, 250°C, 2 h | 88 |
| 3 | Oxidative cleavage | OsO₄, NMO, THF/t-BuOH/H₂O, 5 h | 85 |
| 4 | Aryllithium addition | n-BuLi, THF, -78°C to rt, 12 h | 78 |
| 5 | Cyclization | Paraformaldehyde, Et₂NH, MeOH, reflux | 88 |
| 6 | Deprotection (MOM) | HCl, MeOH, reflux, 4 h | 83 |
| 7 | Deprotection (Bn) | Pd(OH)₂, H₂, MeOH, 2 h | 82 |
Structural Validation and Spectral Data
The synthetic compound’s identity was confirmed through extensive spectroscopic analysis, matching natural isolates. Key spectral features include:
Table 2: NMR and HRMS Data for this compound
Challenges and Optimization Opportunities
Despite its efficiency, the Kim et al. synthesis faces limitations:
-
Multi-Step Sequence : The 11-step process complicates industrial adoption.
-
Sensitive Intermediates : Phenolic intermediates like 12 degrade under acidic or basic conditions, necessitating precise reaction control.
-
Costly Reagents : Osmium tetroxide and palladium catalysts increase production costs.
Future directions include exploring enzymatic synthesis or flow chemistry to reduce step counts and improve atom economy.
Q & A
Q. How is 2',7-Dihydroxy-4',5'-dimethoxyisoflavone identified and quantified in plant extracts?
Methodological Answer: The compound is commonly identified using high-resolution mass spectrometry (HRMS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). For instance, LC-ESI-QTOF/MS has been employed to detect its [M+H]+ ion at m/z 285.0766 in hops and juniper berries, with fragmentation patterns aiding structural confirmation . Quantification often involves HPLC-UV or HPLC-DAD, calibrated against reference standards. In Dalbergia odorifera, LC-MS-based dereplication strategies are used to differentiate it from co-eluting flavonoids .
Q. What are the natural sources of this compound?
Methodological Answer: The compound is primarily isolated from leguminous plants, notably Dalbergia species. For example:
- Dalbergia odorifera heartwood: Identified via bioassay-guided fractionation and NMR spectroscopy .
- Dalbergia boehmii: Detected in phytochemical screens using column chromatography and spectroscopic validation .
- Cajanus cajan (pigeon pea): Reported in metabolomic studies focusing on isoflavonoid diversity .
Extraction typically involves polar solvents (e.g., methanol or ethyl acetate) followed by silica gel or Sephadex LH-20 chromatography .
Advanced Research Questions
Q. What experimental strategies are used to determine its role in biosynthetic pathways?
Methodological Answer: Radiolabeled precursor feeding studies are critical. For example, 14C-labeled intermediates (e.g., 7-hydroxy-2',4'-dimethoxy[2-14C]isoflavone) are synthesized and administered to plant systems (e.g., Amorpha fruticosa). Incorporation rates are measured via scintillation counting, with low incorporation (<0.17%) indicating non-intermediate status, as seen in studies resolving the order of methoxy group insertion . Stable isotope labeling (e.g., 13C-glucose) combined with NMR can further trace carbon flux in vivo.
Q. How can structural analogs be synthesized for structure-activity relationship (SAR) studies?
Methodological Answer: Derivatization often targets hydroxyl and methoxy groups. A validated approach includes:
- Etherification : Reacting 7-hydroxy-3',4'-dimethoxyisoflavone with ethyl-2 chloroacetate via SN2 to introduce carboxymethyl groups, followed by hydrolysis to yield analogs .
- Methylation : Dimethyl sulfate and K2CO3 in acetone under reflux to modify hydroxyl positions, as demonstrated in the synthesis of 5-hydroxy-7,4'-dimethoxy-6,8-diprenylisoflavone .
Purification involves recrystallization (e.g., methanol) and validation via melting point, IR, and 1H-NMR .
Q. How can contradictions in intermediate incorporation rates during pathway analysis be resolved?
Methodological Answer: Discrepancies (e.g., low incorporation of this compound in biosynthetic studies) require:
- Competitive feeding : Co-administering suspected intermediates with pathway blockers (e.g., cytochrome P450 inhibitors) to identify rate-limiting steps .
- Enzyme assays : Recombinant expression of O-methyltransferases (OMTs) or cytochrome P450s to test substrate specificity in vitro.
- Metabolic profiling : Time-course LC-MS to monitor transient accumulation, ruling out non-enzymatic degradation .
Q. What in vitro models are suitable for evaluating its pharmacological mechanisms?
Methodological Answer:
- Anti-inflammatory activity : Use LPS-stimulated RAW 264.7 macrophages to measure NO production inhibition, with IC50 determination via Griess assay. Isolated from Dalbergia odorifera, the compound showed activity comparable to dexamethasone .
- Antioxidant assays : DPPH radical scavenging and FRAP assays, with EC50 values benchmarked against ascorbic acid. Structural features (e.g., catechol moieties) correlate with activity .
- Metabolite tracking : In hepatocyte models (e.g., Hepa 1c1c7), LC-MS/MS quantifies phase I/II metabolites, aided by stable isotope labeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
